![molecular formula C₁₂H₁₄Cl₂N₂O₇S B1144598 1-O-Methylsulfonyl (S,S)-Chloramphenicol CAS No. 400835-38-3](/img/new.no-structure.jpg)
1-O-Methylsulfonyl (S,S)-Chloramphenicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-Methylsulfonyl (S,S)-Chloramphenicol, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₄Cl₂N₂O₇S and its molecular weight is 401.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Properties
Broad-Spectrum Antibiotic Activity
1-O-Methylsulfonyl (S,S)-Chloramphenicol retains the bacteriostatic properties of chloramphenicol, making it effective against a range of Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of chloramphenicol, including 1-O-Methylsulfonyl variants, demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Case Study: Efficacy Against MRSA
In a recent study, various chloramphenicol derivatives were synthesized and tested for their Minimum Inhibitory Concentrations (MIC) against MRSA strains. The results indicated that this compound exhibited lower MIC values compared to traditional chloramphenicol, suggesting enhanced potency against resistant bacteria .
Clinical Applications
Treatment of Resistant Infections
The compound has shown promise in treating infections caused by resistant bacterial strains. Its ability to synergize with other antibiotics enhances its therapeutic potential. For instance, when used in combination with linezolid or rifampin, it has been effective in managing infections that are otherwise difficult to treat due to resistance .
Case Study: Combination Therapy for VRSA
A clinical trial investigated the use of this compound in combination with other antibiotics for patients with vancomycin-resistant Staphylococcus aureus (VRSA). The study found that patients receiving this combination therapy had improved outcomes compared to those treated with standard regimens alone .
Pharmacological Insights
Mechanism of Action
The antimicrobial action of this compound is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for its effectiveness against various pathogens .
Safety and Toxicity Profiles
While chloramphenicol has been associated with potential side effects such as aplastic anemia, studies on its derivatives suggest that modifications like the methylsulfonyl group may mitigate some toxicities while retaining efficacy . Continuous monitoring of patients treated with this compound is recommended to assess any adverse effects.
Data Summary
Application | Description | Efficacy Evidence |
---|---|---|
Antimicrobial Activity | Effective against MRSA and VRSA | Lower MIC than traditional CAM |
Combination Therapy | Synergistic effects with linezolid and rifampin | Improved patient outcomes |
Mechanism of Action | Inhibits protein synthesis | Binds to 50S ribosomal subunit |
Safety Profile | Potentially reduced toxicity | Ongoing monitoring recommended |
属性
CAS 编号 |
400835-38-3 |
---|---|
分子式 |
C₁₂H₁₄Cl₂N₂O₇S |
分子量 |
401.22 |
同义词 |
(1S,2S)-2-(2,2-Dichloroacetamido)-3-hydroxy-1-(4-nitrophenyl)propyl Methanesulfonate; 2,2-Dichloro-N-[(1S,2S)-1-(hydroxymethyl)-2-[(methylsulfonyl)oxy]-2-(4-nitrophenyl)ethyl]-acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。